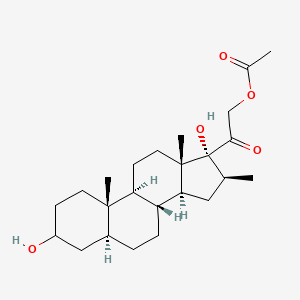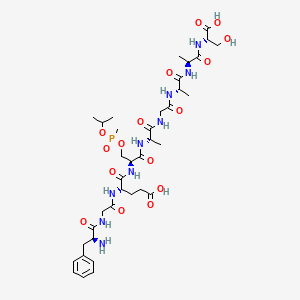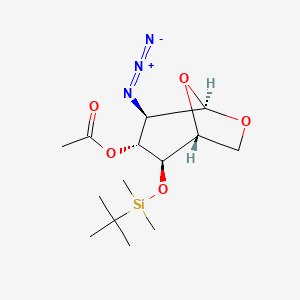![molecular formula C27H46O2 B13431694 (2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHOLESTEN-2-BETA, 3-BETA-DIOL is a derivative of cholesterol, classified as an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and inflammatory responses . This compound is known for its regulatory functions in cholesterol metabolism and has been identified in various biological tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHOLESTEN-2-BETA, 3-BETA-DIOL typically involves the oxidation of cholesterol derivatives. One method involves the use of a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond. This adduct is reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .
Industrial Production Methods
Industrial production methods for 5-CHOLESTEN-2-BETA, 3-BETA-DIOL are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-CHOLESTEN-2-BETA, 3-BETA-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can convert oxido moieties to hydroxy groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as benzene or methanol.
Major Products Formed
The major products formed from these reactions include various oxysterol derivatives, which have different biological activities and regulatory functions in lipid metabolism .
Scientific Research Applications
5-CHOLESTEN-2-BETA, 3-BETA-DIOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other oxysterols and cholesterol derivatives.
Biology: Studied for its role in regulating cholesterol metabolism and lipid biosynthesis.
Mechanism of Action
The mechanism of action of 5-CHOLESTEN-2-BETA, 3-BETA-DIOL involves its interaction with molecular targets involved in cholesterol metabolism. It inhibits cholesterol synthesis by decreasing the activities of sterol regulatory element-binding proteins (SREBP-1/2) and suppressing the expression of their target genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . This leads to a significant reduction in cholesterol, free fatty acids, and triglycerides in the liver .
Comparison with Similar Compounds
Similar Compounds
25-Hydroxycholesterol: Another oxysterol with similar regulatory functions in cholesterol metabolism.
7-Ketocholesterol: An oxysterol involved in the regulation of cholesterol homeostasis.
Lanosterol: A precursor in the biosynthesis of cholesterol with regulatory roles in lipid metabolism.
Uniqueness
5-CHOLESTEN-2-BETA, 3-BETA-DIOL is unique due to its specific regulatory effects on cholesterol metabolism and its potential therapeutic applications in treating cholesterol-related disorders . Its ability to significantly decrease lipid levels in vivo sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26-,27+/m1/s1 |
InChI Key |
BPPBJKQZMCOLIP-BLHMQUHUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


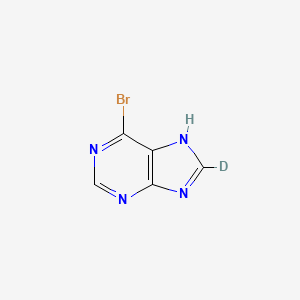

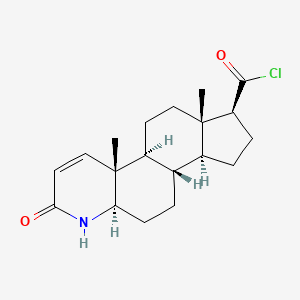
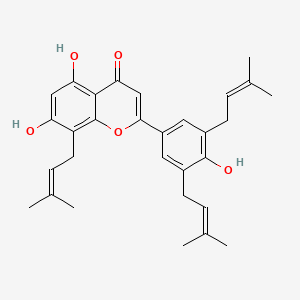
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)

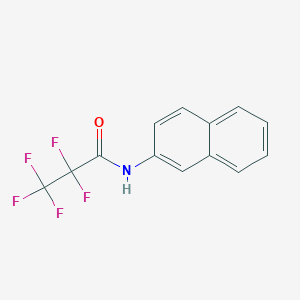
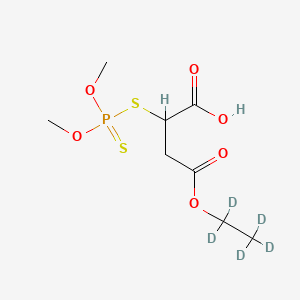
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
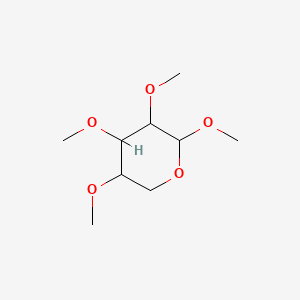
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
